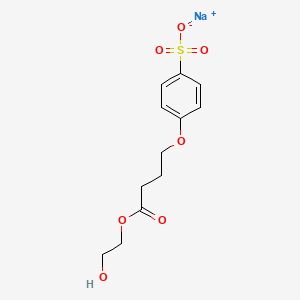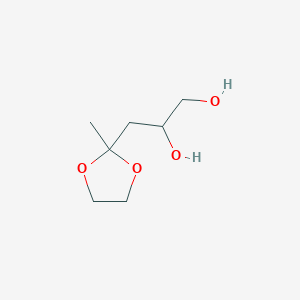
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol is an organic compound characterized by the presence of a dioxolane ring and a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, the reaction of 2-methylpropanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions to yield open-chain diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of open-chain diols.
Substitution: Formation of ethers or esters.
科学的研究の応用
3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol has several applications in scientific research:
作用機序
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propane-1,2-diol involves its ability to form stable acetal or ketal structures, which can protect sensitive functional groups during chemical reactions. The dioxolane ring can also undergo ring-opening reactions, providing reactive intermediates for further transformations .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dioxolane-2-acetate: Similar structure but with an acetate group.
1,3-Dioxolan-2-one: Contains a carbonyl group instead of a diol.
1,3-Dioxolane, 2-ethyl-4-methyl-: Similar dioxolane ring but with different substituents .
特性
CAS番号 |
62946-63-8 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
3-(2-methyl-1,3-dioxolan-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H14O4/c1-7(4-6(9)5-8)10-2-3-11-7/h6,8-9H,2-5H2,1H3 |
InChIキー |
FLYCWCAAOZJGHI-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
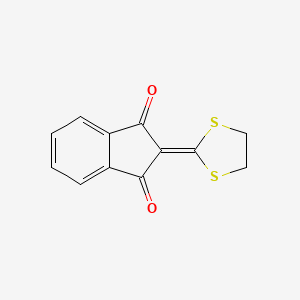
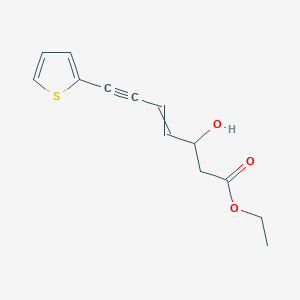
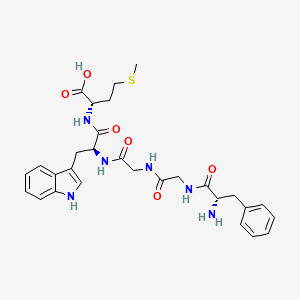
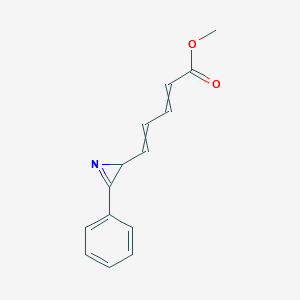
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

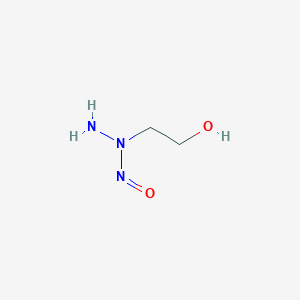
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
